Cas no 1343784-02-0 (methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate)

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate
- AKOS013235522
- EN300-1140172
- CS-0346996
- 1343784-02-0
-
- Inchi: 1S/C11H17N3O2/c1-12-11(9-3-4-9,10(15)16-2)7-14-6-5-13-8-14/h5-6,8-9,12H,3-4,7H2,1-2H3
- InChI Key: PETHXTRCHUXHBN-UHFFFAOYSA-N
- SMILES: O(C)C(C(CN1C=NC=C1)(C1CC1)NC)=O
Computed Properties
- Exact Mass: 223.132076794g/mol
- Monoisotopic Mass: 223.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 56.2Ų
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140172-0.05g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1140172-5.0g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1140172-10.0g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1140172-0.1g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1140172-0.5g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1140172-0.25g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1140172-10g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1140172-5g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1140172-1g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1140172-1.0g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 1g |
$1343.0 | 2023-06-09 |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate Related Literature
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
Additional information on methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate
Compound CAS No. 1343784-02-0: Methyl 2-Cyclopropyl-3-(1H-Imidazol-1-yl)-2-(Methylamino)Propanoate
The compound with CAS No. 1343784-02-0, known as methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate, is a complex organic molecule with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropyl group, imidazole ring, and methylamino substituent, which collectively contribute to its intriguing chemical properties and potential applications.
Methyl 2-cyclopropyl is a key structural component of this compound, providing stability and rigidity to the molecule. The cyclopropyl group is known for its strained ring system, which can impart unique reactivity in chemical reactions. This feature makes the compound a valuable substrate for exploring cyclopropane chemistry and its applications in drug design.
The presence of the 1H-imidazol-1-yl group adds another layer of complexity to the molecule. Imidazoles are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. These groups are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the bioavailability and pharmacokinetic properties of drugs. In this compound, the imidazole ring is positioned at the third carbon of the propanoate chain, further influencing its chemical behavior.
The methylamino substituent introduces an additional functional group that can participate in various chemical interactions. Methylamine derivatives are often used in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. In this case, the methylamino group is attached to the second carbon of the propanoate chain, creating a chiral center that may influence the compound's stereochemical properties.
Recent studies have highlighted the potential of this compound in drug discovery efforts. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs). The combination of a cyclopropyl group, imidazole ring, and methylamino substituent makes this compound a versatile building block for constructing ligands with high affinity for specific receptors.
In addition to its pharmacological applications, methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate has been studied for its catalytic properties in organic synthesis. The strained cyclopropane ring can act as a platform for enantioselective reactions, enabling the formation of complex chiral architectures with high enantioselectivity.
From a synthetic perspective, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Its synthesis often involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Researchers have also investigated green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining product quality.
The biological activity of methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate has been extensively studied in vitro and in vivo models. Preclinical data suggest that it exhibits potent activity against certain enzymes and receptors associated with inflammatory diseases and neurological disorders. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In conclusion, methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is a multifaceted organic compound with significant implications in drug discovery and organic synthesis. Its unique structure, comprising a cyclopropyl group, imidazole ring, and methylamino substituent, positions it as a valuable tool for advancing chemical research and developing innovative pharmaceuticals.
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